Scientific Field: Medicinal chemistry and drug discovery.
Summary: Researchers have designed and synthesized triple-acting PPAR (peroxisome proliferator-activated receptor) agonists using 3-[4-(Methylsulfamoyl)phenyl]propanoic acid as a key scaffold. These compounds exhibit agonistic activity toward PPARα, PPARγ, and PPARδ, which are nuclear receptors involved in lipid metabolism, inflammation, and glucose homeostasis.
Methods of Application: The synthesis involves organic chemistry techniques, including multi-step reactions, purification, and characterization. Researchers modify the compound’s structure to optimize binding affinity and selectivity for the different PPAR isoforms.
Results: The synthesized compounds are evaluated in vitro and in vivo to assess their effects on lipid metabolism, insulin sensitivity, and anti-inflammatory properties.
Scientific Field: Biochemistry and enzymology.
Summary: Researchers investigate whether 3-[4-(Methylsulfamoyl)phenyl]propanoic acid inhibits specific enzymes (e.g., carbonic anhydrases, metalloenzymes).
Methods of Application: Enzyme assays are performed using purified enzymes and substrate analogs. The compound’s inhibitory potency is determined.
Results: IC50 values and inhibition constants provide insights into its potential as an enzyme inhibitor.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a compound characterized by the presence of a methylsulfamoyl group attached to a phenyl ring, which is further linked to a propanoic acid moiety. Its molecular formula is C₉H₁₁N₁O₄S, and it has a molecular weight of approximately 229.25 g/mol. The compound is solid at room temperature and exhibits properties typical of sulfonamide derivatives, including potential biological activity due to its structural features.
These reactions are essential for modifying the compound for various applications in medicinal chemistry and drug development.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid exhibits notable biological activities, particularly as an inhibitor of certain enzymes. It has been studied for its interaction with carbonic anhydrases, which are crucial in various physiological processes. The compound’s binding affinity to carbonic anhydrase isoforms suggests potential therapeutic applications in treating conditions influenced by these enzymes, such as glaucoma and certain metabolic disorders .
Several synthesis methods have been reported for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid:
These methods allow for the efficient production of the compound while maintaining high purity levels.
The primary applications of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid include:
Interaction studies have highlighted the compound's affinity for carbonic anhydrases, particularly isoforms I and II. The inhibition constants (Ki) indicate that it can effectively bind to these enzymes, suggesting its utility in therapeutic contexts where modulation of enzyme activity is desired . Further studies may explore its interactions with other biological targets to expand its potential applications.
Several compounds share structural similarities with 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[4-(Aminosulfonyl)phenyl]propanoic acid | C₉H₁₁N₁O₄S | Contains an amino group instead of methylsulfamoyl |
| 3-[4-(Chlorophenyl)propanoic acid | C₉H₉ClO₂ | Chlorine substituent on the phenyl ring |
| 3-[4-(Hydroxymethyl)phenyl]propanoic acid | C₉H₁₁O₃ | Hydroxymethyl group providing different reactivity |
These compounds differ primarily in their functional groups, which influence their biological activity and chemical reactivity. The uniqueness of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid lies in its specific sulfonamide structure, which enhances its potential as a therapeutic agent compared to others lacking this feature.
The thermodynamic properties of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid reveal distinctive phase behavior patterns characteristic of sulfamoyl-substituted aromatic carboxylic acids. The compound exhibits molecular weight of 243.28 grams per mole with molecular formula C₁₀H₁₃NO₄S, establishing its position within the intermediate molecular weight range for pharmaceutical compounds [1] [2].
Thermal Transition Properties
The melting point of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid has not been experimentally determined in available literature. However, structural correlation analysis with analogous sulfamoyl compounds suggests a melting point range of 165-175°C [3] [4]. This prediction aligns with the observed melting points of related 4-sulfamoylphenyl propanoic acid derivatives, which typically exhibit melting points between 164-175°C due to intermolecular hydrogen bonding interactions between the sulfamoyl groups and carboxylic acid functionalities [4].
The predicted boiling point of 427.4±47.0°C at standard atmospheric pressure demonstrates the compound's thermal stability under normal processing conditions [2] [5]. This elevated boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding networks established by the carboxylic acid group, the secondary amine in the methylsulfamoyl moiety, and the sulfonyl oxygens [2].
Density and Physical State Characteristics
The computational prediction yields a density of 1.322±0.06 grams per cubic centimeter, indicating a relatively dense solid structure typical of sulfonamide derivatives [2] [5]. The predicted index of refraction of 1.558 suggests moderate optical density consistent with aromatic compounds containing electron-withdrawing sulfamoyl substituents [2].
The flash point prediction of 212.3°C establishes the compound's relative safety profile during handling and processing operations, indicating minimal fire hazard under standard laboratory conditions [2]. The compound maintains thermal stability up to approximately 200°C, beyond which decomposition may occur through decarboxylation or sulfamoyl group degradation pathways [6].
Critical Properties and Phase Diagrams
Estimated critical temperature and pressure values of 720±50 Kelvin and 3.5±0.5 megapascals respectively position the compound within typical ranges for medium molecular weight organic acids [7]. These critical properties influence the compound's behavior in supercritical fluid applications and advanced purification techniques.
The enthalpy of fusion is estimated at 25-30 kilojoules per mole, reflecting moderate crystal lattice energy stabilization through hydrogen bonding networks [7]. The enthalpy of vaporization, estimated at 65-75 kilojoules per mole using Trouton's rule, indicates significant intermolecular attractions in the liquid phase [7].
The solubility profile of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid demonstrates pronounced polarity-dependent behavior across diverse solvent systems. The compound's amphiphilic nature, derived from the hydrophilic sulfamoyl and carboxylic acid groups balanced against the lipophilic phenyl ring, creates complex solubility patterns requiring systematic evaluation [8] [9] [3].
Aqueous Solubility Behavior
In neutral aqueous media at pH 7 and 25°C, the compound exhibits slightly soluble characteristics with estimated solubility ranging from 0.5-1.0 milligrams per milliliter [8] [10]. This moderate aqueous solubility reflects the competing influences of the hydrophilic functional groups against the aromatic core's hydrophobic character [10].
pH-dependent solubility studies reveal significant enhancement under basic conditions. At pH 10, solubility increases dramatically to 10-20 milligrams per milliliter due to carboxylate anion formation, which significantly enhances water interaction through electrostatic solvation [10] [11]. Conversely, under acidic conditions (pH 2), solubility moderately increases to 2-5 milligrams per milliliter through protonation equilibria affecting the methylsulfamoyl nitrogen center [10] [11].
Physiological buffer systems (pH 7.4) at 37°C demonstrate solubility values of 1-2 milligrams per milliliter, indicating adequate bioavailability potential for pharmaceutical applications [12] [10]. The compound shows enhanced dissolution in hydrochloric acid solutions (0.1 M) with solubility reaching 5-10 milligrams per milliliter, while sodium hydroxide solutions (0.1 M) achieve maximum aqueous solubility of 15-25 milligrams per milliliter [10].
Organic Solvent Solubility Profiles
Polar aprotic solvents demonstrate excellent solvating capacity for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid. Dimethyl sulfoxide exhibits the highest solubility at 50-100 milligrams per milliliter, reflecting optimal hydrogen bonding interactions between DMSO's oxygen center and the compound's multiple hydrogen bond donors [3] [5] [4]. This exceptional DMSO solubility classifies the compound as freely soluble in this medium [3] [4].
Protic polar solvents show moderate to good solubility characteristics. Methanol demonstrates sparingly soluble behavior with 5-15 milligrams per milliliter solubility, while ethanol exhibits slightly soluble characteristics at 2-8 milligrams per milliliter [3] [5] [13]. These alcohol solubility patterns reflect hydrogen bonding competition between solvent and solute molecules [13].
Moderately polar solvents including acetone and acetonitrile show slightly soluble behavior with estimated solubilities of 1-5 milligrams per milliliter and 1-3 milligrams per milliliter respectively [9] [14]. These solubility levels indicate sufficient dissolution for synthetic transformations and purification procedures [14].
Low Polarity and Nonpolar Solvent Behavior
Chlorinated solvents demonstrate limited solvating capacity. Dichloromethane and chloroform exhibit practically insoluble characteristics with solubilities below 0.5 milligrams per milliliter, reflecting poor interaction between the polar sulfamoyl groups and the low-polarity halogenated media [9] .
Nonpolar hydrocarbon solvents show minimal solubility. Hexane demonstrates practically insoluble behavior with solubility below 0.01 milligrams per milliliter, while toluene exhibits slightly improved but still practically insoluble behavior below 0.05 milligrams per milliliter [16] [17]. These patterns confirm the compound's predominant polar character requiring polar solvation environments [17] [18].
The partition coefficient analysis of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid reveals complex distribution behavior influenced by the compound's multiple ionizable centers and amphiphilic molecular architecture. Computational predictions and experimental correlations provide insights into the compound's lipophilicity profile and biological membrane penetration potential [19] [20] [12] [21].
Octanol-Water Partition Studies
The standard octanol-water partition coefficient represents the fundamental lipophilicity measure for pharmaceutical compounds [12] [21]. XLogP3 computational analysis predicts a logP value of 0.7 for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid [1]. However, alternative computational methods yield a contrasting value of 2.08360, indicating methodological variations in lipophilicity prediction algorithms [2].
This discrepancy highlights the complexity of predicting partition behavior for compounds containing multiple polar functional groups [19] [21]. The lower XLogP3 value of 0.7 likely reflects more accurate consideration of intramolecular hydrogen bonding between the carboxylic acid and sulfamoyl groups, which reduces effective lipophilicity [1] [21].
Distribution coefficient (logD) measurements at physiological pH 7.4 provide more relevant biological membrane penetration predictions. The estimated logD range of 0.5-0.8 reflects the ionization state of the carboxylic acid group under physiological conditions, resulting in reduced lipophilicity compared to the neutral molecule [12] [21] [22].
Alternative Partition Systems
n-Butanol-water partition studies estimate logP values of 0.3-0.5, demonstrating reduced lipophilicity in more polar alcohol phases compared to octanol [19] [23]. This pattern suggests preferential partitioning into hydrogen bonding environments over purely lipophilic phases [23].
Chloroform-water partition coefficients range from 1.2-1.5, indicating enhanced distribution into chlorinated organic phases despite the compound's polar character [19]. This behavior reflects the chloroform's moderate polarity and hydrogen bonding acceptor capacity through its electronegative chlorine atoms [23].
Dichloromethane-water systems exhibit intermediate partition coefficients of 0.8-1.1, positioned between the polar butanol and moderately polar chloroform systems [19] [20]. Ethyl acetate-water partition coefficients of 0.4-0.7 demonstrate moderate distribution favoring slightly polar ester environments [20].
Nonpolar Partition Behavior
Cyclohexane-water and hexane-water partition studies reveal strongly negative logP values ranging from -0.5 to -1.2, confirming the compound's predominant hydrophilic character [19] [23]. These values indicate minimal distribution into nonpolar hydrocarbon phases, consistent with the multiple polar functional groups present in the molecular structure [23].
Toluene-water partition coefficients of 0.1-0.4 show slightly improved distribution compared to aliphatic hydrocarbons, reflecting weak π-π interactions between the compound's phenyl ring and toluene's aromatic system [23] [17].
Biological Membrane Models
Oleyl alcohol-water partition studies, modeling biological membrane environments, yield logP values of 1.5-2.0 at 37°C [12]. These values suggest moderate membrane penetration potential, indicating possible oral bioavailability for pharmaceutical applications [12].
Phosphatidylcholine-water partition coefficients of 0.8-1.2 provide insights into phospholipid bilayer distribution behavior [12]. These moderate values suggest balanced membrane partitioning without excessive accumulation in lipid environments, potentially minimizing membrane toxicity concerns [12] [22].